molecular formula C17H24Cl2N4OS2 B14434743 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride CAS No. 75449-08-0

1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride

Cat. No.: B14434743
CAS No.: 75449-08-0
M. Wt: 435.4 g/mol
InChI Key: WMUQPIABNJKFPC-UHFFFAOYSA-N
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Description

1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride is a complex organic compound with a unique structure that includes a thiazole ring, a piperazine ring, and a pyridine ring

Preparation Methods

The synthesis of 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperazine ring: This step involves the reaction of the thiazole derivative with a piperazine compound, often under reflux conditions.

    Attachment of the pyridine ring: The final step involves the coupling of the piperazine-thiazole intermediate with a pyridine derivative, typically using a coupling reagent such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an antimicrobial agent.

    Pharmacology: Studies may focus on its interaction with various biological targets, including receptors and enzymes.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular signaling and function.

Comparison with Similar Compounds

Similar compounds to 1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, dihydrochloride include:

    1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-: A compound with a similar structure but lacking the dihydrochloride salt form.

    1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, monohydrochloride: A similar compound with a different salt form.

    1-Propanone, 1-(4-methyl-2-(methylthio)-5-thiazolyl)-3-(4-(2-pyridinyl)-1-piperazinyl)-, free base: The non-salt form of the compound.

The uniqueness of this compound lies in its specific salt form, which may influence its solubility, stability, and bioavailability.

Properties

CAS No.

75449-08-0

Molecular Formula

C17H24Cl2N4OS2

Molecular Weight

435.4 g/mol

IUPAC Name

1-(4-methyl-2-methylsulfanyl-1,3-thiazol-5-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one;dihydrochloride

InChI

InChI=1S/C17H22N4OS2.2ClH/c1-13-16(24-17(19-13)23-2)14(22)6-8-20-9-11-21(12-10-20)15-5-3-4-7-18-15;;/h3-5,7H,6,8-12H2,1-2H3;2*1H

InChI Key

WMUQPIABNJKFPC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)SC)C(=O)CCN2CCN(CC2)C3=CC=CC=N3.Cl.Cl

Origin of Product

United States

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